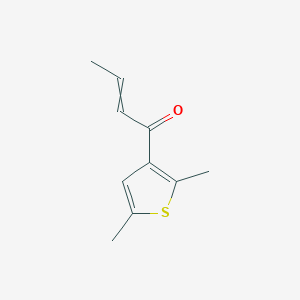
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one is a chemical compound belonging to the class of chalcones, which are known for their diverse applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds. The compound this compound is particularly interesting due to its structural features, which include a thiophene ring substituted with two methyl groups at positions 2 and 5, and a butenone moiety.
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-acetyl-2,5-dimethylthiophene and an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the formation of alcohols.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one can be compared with other chalcones and thiophene-containing compounds:
Chalcones: Similar compounds include (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one, which shares the chalcone structure but differs in the substituents on the aromatic ring.
Thiophene Derivatives: Compounds such as 1-(2,5-Dimethylthiophen-3-yl)ethan-1-one and 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone are structurally related but differ in the functional groups attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the butenone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57248-19-8 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H12OS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3 |
InChI Key |
MFFPTWKSDYAIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=C(SC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



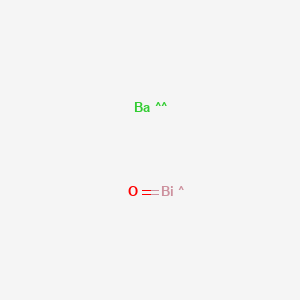
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)
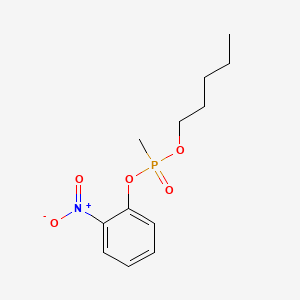
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)


![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
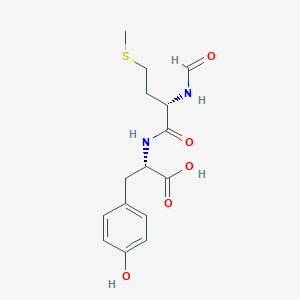
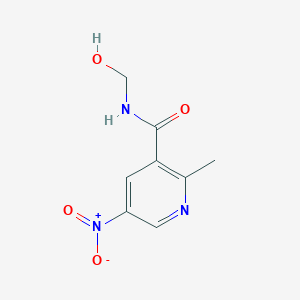
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
